Cefetamet (hydrochloride)

Descripción general

Descripción

Cefetamet (hydrochloride) is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is known for its potent antibacterial properties and is often used in the development of antibiotics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cefetamet (hydrochloride) involves multiple steps, including the formation of the bicyclic core structure and the introduction of various functional groups. The key steps typically include:

Formation of the Bicyclic Core: This involves the cyclization of a suitable precursor to form the 5-thia-1-azabicyclo[4.2.0]oct-2-ene structure.

Introduction of the Aminothiazole Group: This step involves the reaction of the bicyclic core with 2-aminothiazole under specific conditions to introduce the aminothiazole moiety.

Methoxyimino Acetamido Group Addition: The methoxyimino acetamido group is introduced through a condensation reaction with an appropriate methoxyimino acetamido precursor.

Final Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

Purification Techniques: Such as crystallization, filtration, and chromatography to isolate the desired product.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Cefetamet (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methoxyimino group.

Substitution: The compound can undergo substitution reactions, particularly at the aminothiazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Clinical Applications

Cefetamet is primarily utilized in treating bacterial infections due to its efficacy against a wide range of Gram-positive and Gram-negative bacteria. Its clinical applications include:

- Respiratory Infections : Cefetamet is effective against pathogens responsible for acute and chronic bronchitis, pneumonia, and sinusitis. It demonstrates strong activity against Streptococcus pneumoniae and Haemophilus influenzae, making it suitable for treating upper and lower respiratory tract infections .

- Urinary Tract Infections : The compound has shown effectiveness in treating urinary tract infections caused by E. coli and Klebsiella species, which are common culprits in such infections .

- Skin and Soft Tissue Infections : Cefetamet is also used for skin infections caused by Staphylococcus aureus and other susceptible organisms .

- Otitis Media : The antibiotic is indicated for treating middle ear infections, particularly in pediatric populations .

Pharmaceutical Formulations

The formulation of cefetamet pivoxil hydrochloride has been a focus of research to enhance its stability and bioavailability. Key findings include:

- Innovative Drug Carriers : Studies have investigated the use of various excipients to improve the physicochemical properties of cefetamet. This includes the use of mannitol and hydroxypropyl methylcellulose, which have been shown to modify solubility and dissolution rates significantly .

- Granule Formulations : Recent patents describe composite granules that enhance the antibacterial activity of cefetamet against resistant strains. These formulations maintain low high-molecular polymer content, improving stability and reducing hypersensitivity reactions associated with beta-lactam antibiotics .

Case Studies

Several case studies highlight the clinical efficacy of cefetamet:

- Case Study on Bacterial Resistance : A study demonstrated that cefetamet pivoxil hydrochloride exhibited enhanced bactericidal activity against Enterococcus faecalis and Pseudomonas aeruginosa when combined with specific excipients, suggesting potential for overcoming resistance in clinical settings .

- Pediatric Application : Clinical trials have shown positive outcomes in children treated with cefetamet for serious infections such as meningitis, indicating its safety and efficacy profile in younger populations .

Summary of Findings

The following table summarizes key data regarding the applications of cefetamet:

| Application Area | Pathogens Targeted | Efficacy | Notes |

|---|---|---|---|

| Respiratory Infections | Streptococcus pneumoniae | High | Effective for both acute and chronic cases |

| Urinary Tract Infections | E. coli, Klebsiella | Moderate to High | Commonly prescribed |

| Skin Infections | Staphylococcus aureus | High | Used in outpatient settings |

| Pediatric Infections | Various pathogens | Positive outcomes reported | Safety established in clinical trials |

Mecanismo De Acción

The mechanism of action of Cefetamet (hydrochloride) involves inhibiting bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell.

Comparación Con Compuestos Similares

Similar Compounds

Cefotaxime: Another cephalosporin antibiotic with a similar structure and mechanism of action.

Ceftriaxone: A cephalosporin antibiotic with a longer half-life and broader spectrum of activity.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa.

Uniqueness

Cefetamet (hydrochloride) is unique due to its specific combination of functional groups, which confer high antibacterial activity and stability against beta-lactamase enzymes. This makes it particularly effective against resistant bacterial strains.

Actividad Biológica

Cefetamet (hydrochloride), a third-generation cephalosporin antibiotic, is primarily used for its broad-spectrum antibacterial properties. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, pharmacokinetics, and clinical applications.

Cefetamet exerts its bactericidal effect by inhibiting the transpeptidation step in peptidoglycan synthesis, which is critical for bacterial cell wall integrity. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers, leading to cell lysis and death. This mechanism is similar to other beta-lactam antibiotics but is noted for its enhanced stability against beta-lactamases produced by resistant strains .

Spectrum of Activity

Cefetamet demonstrates significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy includes:

- Gram-positive pathogens : Effective against Streptococcus pneumoniae and other streptococci (excluding Enterococcus).

- Gram-negative pathogens : Highly active against Enterobacteriaceae, Neisseria spp., Vibrio spp., and Haemophilus influenzae. It shows superior activity against cefaclor-resistant strains such as Proteus vulgaris and Serratia marcescens .

Table 1: Antibacterial Spectrum of Cefetamet

| Pathogen Type | Specific Pathogens | Activity Level |

|---|---|---|

| Gram-positive | Streptococcus pneumoniae | High |

| Other streptococci | High | |

| Enterococcus | Poor | |

| Gram-negative | Escherichia coli | High |

| Klebsiella spp. | High | |

| Haemophilus influenzae | High | |

| Pseudomonas aeruginosa | Resistant |

Pharmacokinetics

Cefetamet is administered orally as cefetamet pivoxil, which is rapidly converted into its active form, cefetamet. It achieves peak plasma concentrations approximately 1-2 hours post-administration. The drug exhibits a half-life of about 1 hour, necessitating multiple doses for sustained therapeutic effects .

Clinical Efficacy

Clinical studies have demonstrated cefetamet's effectiveness in treating various infections:

- Urinary Tract Infections (UTIs) : A single dose of 2 g cefetamet pivoxil resulted in a 90% cure rate compared to 77% for cefadroxil in uncomplicated UTIs .

- Respiratory Infections : In acute exacerbations of chronic bronchitis, cefetamet showed an 89.4% clinical response rate versus 83% for cefaclor .

- Gonorrhea Treatment : Single doses of 1500 mg were effective in treating gonorrhea infections .

Table 2: Clinical Outcomes with Cefetamet

| Infection Type | Treatment Regimen | Cure Rate (%) |

|---|---|---|

| Uncomplicated UTI | 2 g single dose | 90 |

| Complicated UTI | 2 g daily for 10 days | 90 |

| Acute bronchitis | Standard dose | 89.4 |

| Gonorrhea | Single dose of 1500 mg | Effective |

Safety and Tolerability

Cefetamet is generally well-tolerated, with mild to moderate adverse events reported in approximately 7.1% of patients. Notably, gastrointestinal issues such as diarrhea were minimal, leading to very few discontinuations due to side effects .

Drug Interactions and Metabolism

Research indicates that cefetamet may induce hepatic cytochrome P450 isoform CYP3A4 without affecting CYP1A2 or CYP2E1 activities. This induction could lead to potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4 .

Case Studies

A notable case study highlighted the enhanced bactericidal potential of cefetamet pivoxil hydrochloride when combined with specific excipients. This combination improved solubility and permeability through biological membranes, suggesting that formulation can significantly impact the drug's effectiveness .

Propiedades

IUPAC Name |

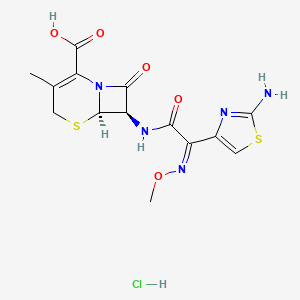

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O5S2.ClH/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);1H/b18-7-;/t8-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILIJEXWGYQTDT-KYIYMPJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.